molecular formula C22H15NOS B14942951 5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one

5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one

Cat. No.: B14942951
M. Wt: 341.4 g/mol
InChI Key: MQBQNAPBNYQQBY-UHFFFAOYSA-N
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Description

5-[(4-Methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a naphthoindole core structure with a sulfanyl group attached to a methylphenyl ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a nitro group in 1-nitronaphtho[1,2,3-cd]indol-6(2H)-ones with a sulfanyl group . This reaction typically requires the use of primary or secondary aliphatic amines under reflux conditions. The reaction conditions may vary depending on the specific reagents and desired yield.

Chemical Reactions Analysis

5-[(4-Methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Substitution Reactions: The sulfanyl group can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.

Mechanism of Action

The mechanism of action of 5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one involves its interaction with specific molecular targets and pathways. The indole core structure allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The sulfanyl group may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

5-[(4-Methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H15NOS

Molecular Weight

341.4 g/mol

IUPAC Name

10-(4-methylphenyl)sulfanyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one

InChI

InChI=1S/C22H15NOS/c1-13-6-8-14(9-7-13)25-19-11-10-18-20-17(12-23-18)15-4-2-3-5-16(15)22(24)21(19)20/h2-12,23H,1H3

InChI Key

MQBQNAPBNYQQBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C3C4=C(C=C2)NC=C4C5=CC=CC=C5C3=O

Origin of Product

United States

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